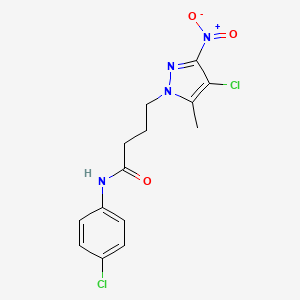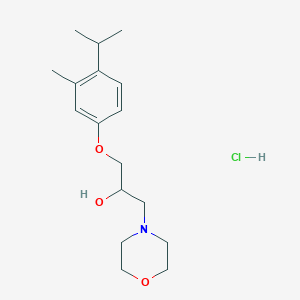![molecular formula C21H38N2 B5204623 (3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine](/img/structure/B5204623.png)
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine, also known as BAC-DMAP, is a chemical compound commonly used in organic chemistry as a catalyst for various reactions. It is a tertiary amine with two N-methyl groups and two cyclohexenyl groups, making it a highly versatile compound for a range of applications.
Mécanisme D'action
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine acts as a catalyst by facilitating proton transfer reactions. It is believed to work by coordinating with the carbonyl group of the substrate, forming a complex that can undergo nucleophilic attack by another molecule. This leads to the formation of a new bond and the release of the catalyst.
Biochemical and Physiological Effects:
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine has not been extensively studied for its biochemical or physiological effects. However, it is generally considered to be non-toxic and has been shown to be relatively stable under a range of conditions. It is also soluble in a variety of organic solvents, making it easy to work with in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine has several advantages for use in laboratory experiments. It is a highly effective catalyst for a wide range of reactions, and it is relatively easy to synthesize and purify. It is also stable under a range of conditions and can be stored for extended periods of time. However, there are some limitations to its use. It can be expensive to purchase, and it may not be effective for certain reactions or substrates.
Orientations Futures
There are several potential future directions for research on (3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine. One area of interest is the development of new synthetic methods that utilize (3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine as a catalyst. Another area of interest is the study of its potential as a drug delivery agent or as a component of biomaterials. Further studies on its biochemical and physiological effects may also be warranted.
Méthodes De Synthèse
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine can be synthesized using a variety of methods, including the reaction of N,N-dimethylpropyleneamine with 4-methyl-3-cyclohexen-1-ylmethyl chloride. Another method involves the reaction of N,N-dimethylpropyleneamine with acrylonitrile followed by reduction and reaction with 4-methylcyclohexene-1-carboxaldehyde.
Applications De Recherche Scientifique
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine has a wide range of applications in scientific research, particularly in organic chemistry. It is commonly used as a catalyst for the synthesis of esters, amides, and other organic compounds. It has also been used in the synthesis of various natural products, such as alkaloids and terpenes.
Propriétés
IUPAC Name |
N,N-dimethyl-N',N'-bis[(4-methylcyclohex-3-en-1-yl)methyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2/c1-18-6-10-20(11-7-18)16-23(15-5-14-22(3)4)17-21-12-8-19(2)9-13-21/h6,8,20-21H,5,7,9-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDWDQUBDAOXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)CN(CCCN(C)C)CC2CCC(=CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-N',N'-bis[(4-methylcyclohex-3-en-1-yl)methyl]propane-1,3-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl propylcarbamate](/img/structure/B5204596.png)

![ethyl 5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5204604.png)
![2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204612.png)
![1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene](/img/structure/B5204617.png)
![2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B5204619.png)